2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Description
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is often associated with significant biological activities. The presence of methoxy and hydroxy groups further enhances its reactivity and potential for forming various derivatives.
Properties
IUPAC Name |
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-24-13-8-4-3-7-12(13)19-16(22)17(23)20-18-10-11-6-5-9-14(25-2)15(11)21/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMLVJKFDKDPQK-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and hydrazine derivatives. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced hydrazine derivatives with lower oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy or hydroxy groups.
Scientific Research Applications
2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with various molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of methoxy and hydroxy groups enables the compound to participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide lies in its specific substitution pattern, which influences its reactivity and potential applications. The combination of methoxy and hydroxy groups in the benzylidene moiety provides a unique electronic environment, enhancing its ability to participate in various chemical reactions and form stable complexes with metal ions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
